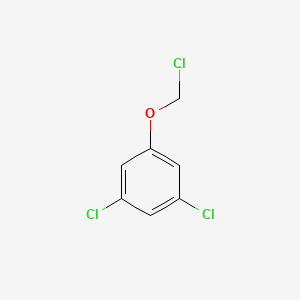
2,4-Dibromo-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a phenyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method is the reaction of 6-phenylpyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dibromo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines.
Reduction Reactions: The compound can be reduced to form 2,4-diamino-6-phenylpyrimidine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or primary amines in ethanol.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Coupling: Phenylboronic acid with palladium acetate and triphenylphosphine in a suitable solvent like toluene.
Major Products
Substitution: 2,4-Dimethoxy-6-phenylpyrimidine, 2,4-Diamino-6-phenylpyrimidine.
Reduction: 2,4-Diamino-6-phenylpyrimidine.
Coupling: Various biaryl derivatives depending on the coupling partner.
科学研究应用
2,4-Dibromo-6-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors in cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 2,4-Dibromo-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The bromine atoms and phenyl group contribute to its binding affinity and specificity. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and electronic properties.
2,4-Diamino-6-phenylpyrimidine: A reduced form with amino groups instead of bromine. It is used in different applications, particularly in medicinal chemistry.
2,4-Dibromo-5-phenylpyrimidine: Similar but with the phenyl group at position 5. It has different steric and electronic effects.
Uniqueness
2,4-Dibromo-6-phenylpyrimidine is unique due to the specific positioning of bromine atoms and the phenyl group, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
属性
分子式 |
C10H6Br2N2 |
|---|---|
分子量 |
313.98 g/mol |
IUPAC 名称 |
2,4-dibromo-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
FNXYCTUXLKADEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



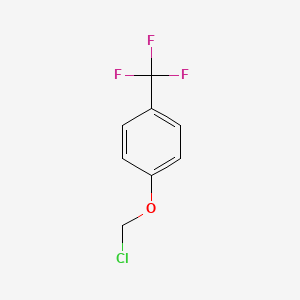
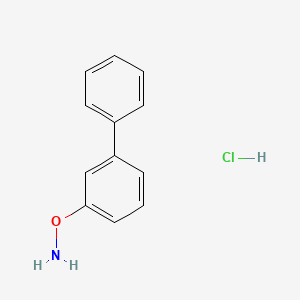
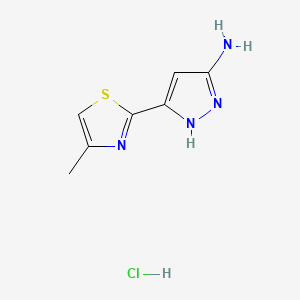
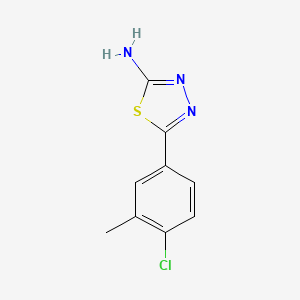
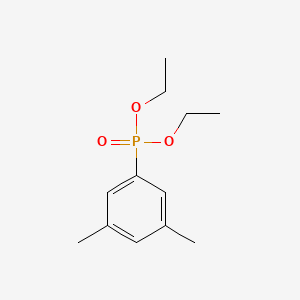
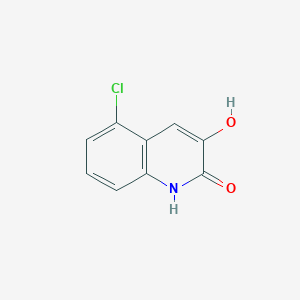
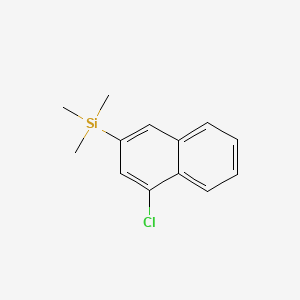

![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
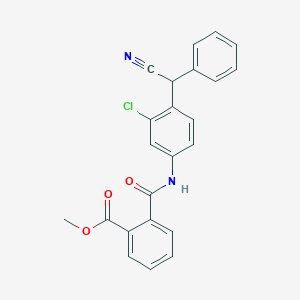
![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
